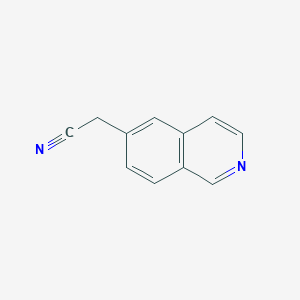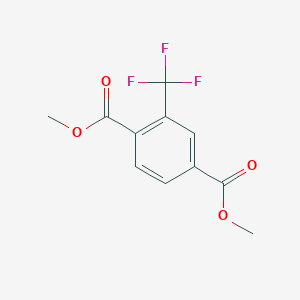
Dimethyl 2-(trifluoromethyl)terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(trifluoromethyl)terephthalate is an organic compound with the molecular formula C11H9F3O4. It is a derivative of terephthalic acid, where two methyl groups and a trifluoromethyl group are attached to the aromatic ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl 2-(trifluoromethyl)terephthalate can be synthesized through several methods. One common approach involves the esterification of 2-(trifluoromethyl)terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound often involves a multi-step processThe final step involves esterification with methanol to yield the desired compound .
化学反応の分析
Types of Reactions: Dimethyl 2-(trifluoromethyl)terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Produces 2-(trifluoromethyl)terephthalic acid.
Reduction: Yields this compound alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学的研究の応用
Dimethyl 2-(trifluoromethyl)terephthalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism by which dimethyl 2-(trifluoromethyl)terephthalate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to the desired effects in biological systems .
類似化合物との比較
Dimethyl terephthalate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Dimethyl isophthalate: Has a different substitution pattern on the aromatic ring, leading to variations in its chemical behavior.
Dimethyl phthalate: Another phthalate ester with distinct properties due to the absence of the trifluoromethyl group.
Uniqueness: Dimethyl 2-(trifluoromethyl)terephthalate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .
特性
分子式 |
C11H9F3O4 |
|---|---|
分子量 |
262.18 g/mol |
IUPAC名 |
dimethyl 2-(trifluoromethyl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H9F3O4/c1-17-9(15)6-3-4-7(10(16)18-2)8(5-6)11(12,13)14/h3-5H,1-2H3 |
InChIキー |
VFNKVFZDXKCZOM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


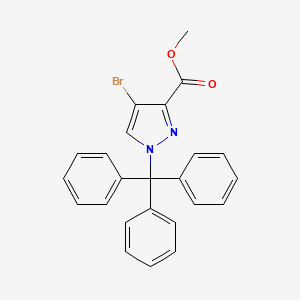
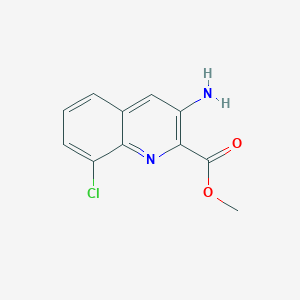
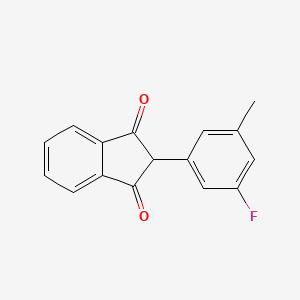
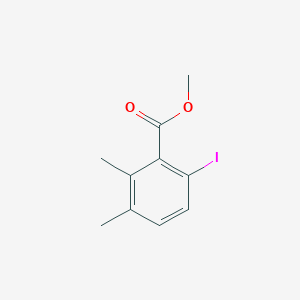
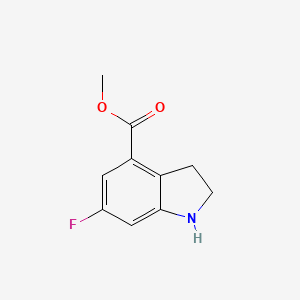
![4-[4-(4-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13673143.png)
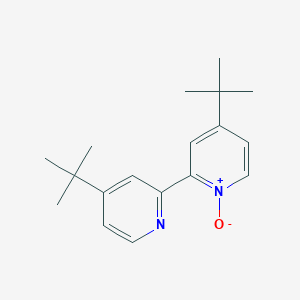
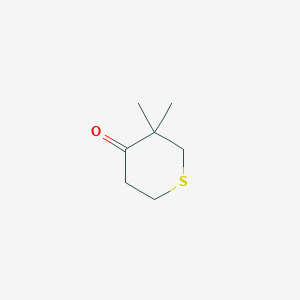
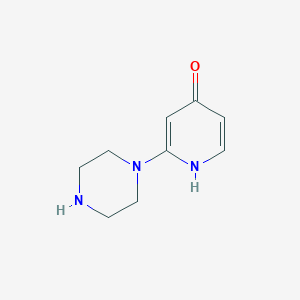
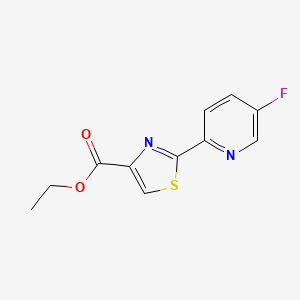
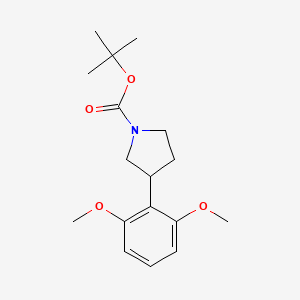
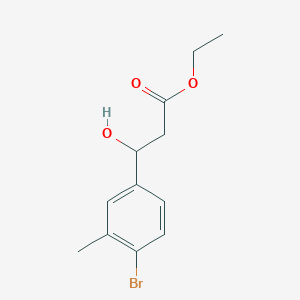
![2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol](/img/structure/B13673185.png)
